N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
Description
N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-1-(8-methoxyquinolin-5-yl)-N-methylmethanamine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a quinoline moiety, and a sulfonyl group
Properties
IUPAC Name |
N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-1-(8-methoxyquinolin-5-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-5-7-13-26-18(14-24-22(26)30(27,28)6-2)16-25(3)15-17-10-11-20(29-4)21-19(17)9-8-12-23-21/h8-12,14H,5-7,13,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKZSRBKGRQCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC)CN(C)CC2=C3C=CC=NC3=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-1-(8-methoxyquinolin-5-yl)-N-methylmethanamine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and quinoline intermediates, followed by their functionalization and coupling.
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Imidazole Intermediate Synthesis:
- Starting with 3-butylimidazole, the ethylsulfonyl group is introduced via sulfonylation using ethylsulfonyl chloride in the presence of a base such as triethylamine.
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Quinoline Intermediate Synthesis:
- The quinoline moiety is synthesized from 8-methoxyquinoline, which undergoes methylation using methyl iodide in the presence of a base like potassium carbonate.
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Coupling Reaction:
- The final step involves coupling the imidazole and quinoline intermediates using a suitable linker, such as formaldehyde, under acidic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-1-(8-methoxyquinolin-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-1-(8-methoxyquinolin-5-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-1-(8-methoxyquinolin-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases or proteases.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
- N-[(3-butyl-2-sulfonylimidazol-4-yl)methyl]-1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
- N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-1-(7-methoxyquinolin-5-yl)-N-methylmethanamine
Comparison:
- Uniqueness: The presence of the ethylsulfonyl group and the specific positioning of the methoxy group on the quinoline ring make N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-1-(8-methoxyquinolin-5-yl)-N-methylmethanamine unique in its chemical behavior and potential applications.
- Differences: Variations in the functional groups and their positions can significantly alter the compound’s reactivity and interaction with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
